3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is a complex organic compound characterized by the presence of a pyrazole ring attached to a benzonitrile group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The structure consists of a benzonitrile moiety, which is known for its utility in pharmaceuticals, coupled with a pyrazole group that can impart unique chemical properties.
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. It is also classified as an aromatic compound because of the benzonitrile component, which contributes to its stability and reactivity.
The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is . The structure includes:
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors, leading to desired pharmacological effects.
The interactions are influenced by environmental factors like pH and temperature, which can affect the compound's stability and reactivity. Understanding these interactions is crucial for optimizing its use in therapeutic applications.
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is typically characterized by:
Key chemical properties include:
Relevant data from spectral analysis (e.g., Infrared Spectroscopy, NMR) would provide further insights into functional groups present and their corresponding vibrations.
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile has potential applications in various scientific fields:
3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile represents a strategically important bicyclic scaffold in medicinal chemistry, characterized by a benzonitrile moiety connected to a 1-methylpyrazole ring at the 3-position. The compound's systematic name follows IUPAC conventions where the benzonitrile component serves as the parent structure with the pyrazole ring designated as a substituent. This connection pattern creates distinctive electronic properties due to the cyano group's strong electron-withdrawing character and the pyrazole's mixed electron-donating/accepting capabilities. The molecular formula C₁₁H₉N₃ confers intermediate lipophilicity (calculated LogP ≈ 2.1), while the planar arrangement allows for extensive π-orbital conjugation across both ring systems [3] [4].
The regiochemical designation (1-methyl-1H-pyrazol-4-yl) specifically indicates nitrogen methylation at position 1 and carbon linkage at position 4 of the pyrazole ring, which is electronically favorable for maintaining aromaticity. This configuration differs critically from isomeric structures such as 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile (CAS: 915707-41-4), where the linkage occurs at the pyrazole's 3-position [1]. Such positional isomerism profoundly influences biological activity due to altered dipole moments, hydrogen bonding capacity, and molecular geometry in protein binding pockets. The nitrile functionality serves as a versatile pharmacophore, acting as a hydrogen bond acceptor, influencing electron distribution, and providing a synthetic handle for further derivatization through hydrolysis or reduction [3] [6].
Table 1: Nomenclature and Structural Variants of Pyrazole-Containing Benzonitriles
Compound Name | CAS Number | Molecular Formula | Structural Relationship |
---|---|---|---|
3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile | Not explicitly found | C₁₁H₉N₃ | Target compound |
4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile | 1154264-45-5 | C₁₁H₁₀N₄ | Aniline derivative |
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile | 170855188 (CID) | C₁₂H₁₁N₃ | Methyl-substituted analog |
3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile | 139327573 (CID) | C₁₁H₈FN₃ | Fluoro-substituted analog |
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile | 1249427-15-3 | C₁₁H₁₀N₄ | Amino-substituted pyrazole |
The emergence of 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile derivatives coincides with two transformative developments in early 21st century organic chemistry: the ascendancy of cross-coupling methodologies and the recognition of azoles as privileged pharmacophores. The compound's synthetic accessibility was revolutionized by Suzuki-Miyaura coupling, which enabled efficient formation of the critical C-C bond between pyrazole boronic esters/boronic acids and halogenated benzonitriles under palladium catalysis. This method offered superior regiocontrol compared to earlier nucleophilic substitution approaches limited to electron-deficient aryl systems [5] [7].
A significant conceptual milestone emerged when pharmaceutical researchers recognized the bioisosteric potential of the pyrazole ring relative to imidazoles and triazoles, particularly in kinase inhibitor development. The 2008 discovery of 1-methylpyrazole as a metabolically stable replacement for labile heterocycles in hepatotoxic compounds spurred investigation into derivatives like 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile. This innovation is exemplified in the development of MK-8033 (a c-Met/Ron dual kinase inhibitor), where the 1-methylpyrazole-4-yl moiety contributed to reduced CYP3A4 time-dependent inhibition compared to earlier analogs [10]. The strategic incorporation of the benzonitrile group concurrently addressed drug-likeness parameters by modulating crystallinity and aqueous solubility while providing a vector for additional target engagement.
Table 2: Historical Milestones in Pyrazolylbenzonitrile Chemistry
Timeframe | Development | Significance |
---|---|---|
Early 2000s | Advancement of Suzuki coupling protocols | Enabled reliable C-C bond formation between aryl halides and pyrazole boronic esters |
2008-2012 | Kinase inhibitor optimizations (e.g., MK-8033) | Demonstrated pyrazole's advantage in reducing CYP-mediated toxicity |
2013-2017 | PET ligand development for CNS targets | Leveraged benzonitrile's polarity for blood-brain barrier penetration |
2018-2022 | M4 receptor PAM discovery | Exploited scaffold's conformational flexibility for allosteric modulation |
In contemporary medicinal chemistry, 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile has evolved into a versatile structural motif with three primary applications: as a hydrogen-bonding domain in receptor-ligand interactions, as a spacer unit connecting hydrophobic and hydrophilic regions, and as a metabolic stability enhancer. Its molecular architecture efficiently addresses the "magic methyl" effect, where the N-methyl group blocks problematic metabolic oxidation while potentially enhancing target affinity through CH···O or CH···π interactions. The nitrile pharmacophore frequently engages in dipole-dipole interactions with protein backbone atoms or serves as a zinc-binding group in metalloenzyme inhibitors [3] [10].
Notably, this scaffold has demonstrated exceptional utility in CNS drug discovery despite its moderate molecular weight (183.21 g/mol). Fluorinated analogs like 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile (CID 139327573) have been engineered as positron emission tomography (PET) ligands targeting the muscarinic acetylcholine receptor M4 subtype. These derivatives maintain favorable blood-brain barrier permeability (as predicted by PAMPA-BBB models) while resisting P-glycoprotein efflux, a critical advantage over earlier chemotypes [4] [9]. In oncology, the scaffold's planar conformation facilitates deep binding pocket penetration in kinases, as demonstrated by inhibitors of c-Met and Ron receptor tyrosine kinases where the benzonitrile-pyrazole system occupies the hydrophobic back pocket while forming critical hydrogen bonds with hinge region residues [10].
The emergent importance of this scaffold is further evidenced by its application in positive allosteric modulators (PAMs) for GPCRs. Recent structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives revealed that analogs featuring the benzonitrile moiety exhibited enhanced allosteric cooperativity (>50-fold increase in acetylcholine binding affinity) at human M4 receptors. This effect stems from the compound's ability to stabilize receptor conformations that enhance orthosteric ligand affinity while maintaining subtype selectivity (M4 over M1/M5) [9]. The scaffold's versatility is further demonstrated by its tolerance for diverse substituents, including amino groups (e.g., 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile, CAS 1249427-15-3) and methyl derivatives (e.g., 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile, CID 170855188), enabling precise optimization of potency and physicochemical properties [3] [5] [7].
Table 3: Synthetic Approaches to Pyrazolylbenzonitrile Derivatives
Methodology | Reaction Sequence | Advantages | Representative Yield |
---|---|---|---|
Suzuki-Miyaura Coupling | (Pyrazol-4-yl)boronic ester + 3-bromobenzonitrile → Pd(PPh₃)₄, base, solvent | High regioselectivity, tolerance of nitrile group | 53-75% [5] [7] [9] |
Buchwald-Hartwig Amination | 4-amino-1-methylpyrazole + 3-bromobenzonitrile → Pd₂(dba)₃, XPhos | Access to aniline derivatives (e.g., 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzonitrile) | Not reported |
SNAr Displacement | 4-fluorobenzonitrile + 1-methyl-4-pyrazolamine → heating | Limited to electron-deficient aryl fluorides | Not reported |
Multi-step Assembly | Sequential cyclization and functionalization | Enables complex substitution patterns | 7-18% (4-5 steps) [9] |
The synthetic accessibility of 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile derivatives continues to expand through methodological innovations. Modern routes typically commence with regioselective pyrazole N-methylation followed by generation of boronic ester functionalities at C4. Palladium-catalyzed coupling with halogenated benzonitriles proceeds efficiently under microwave-assisted conditions (120-150°C, 20-60 minutes), achieving yields of 53-75% while preserving the sensitive nitrile group [5] [7]. Recent advances employ continuous flow chemistry to enhance reaction control and scalability, particularly for derivatives requiring subsequent radiofluorination for PET imaging applications [9].
In chemical biology, this scaffold has enabled target engagement studies through strategic incorporation of spectroscopic probes. The nitrile group's distinctive infrared absorption (2210-2260 cm⁻¹) allows direct monitoring of ligand binding via Raman spectroscopy without introducing perturbing labels. Additionally, carbon-11 labeling at the nitrile position has been explored for in vivo pharmacokinetic studies, though the preferred approach for PET radioligands involves fluorination at the benzonitrile ring, as demonstrated in M4-targeted probes showing 28 ± 10% radiochemical yield and >37 GBq/μmol molar activity [9]. These molecular imaging applications capitalize on the scaffold's balanced lipophilicity (cLogP 1.8-2.5) and moderate molecular weight, properties that favor blood-brain barrier penetration while minimizing non-specific binding.
Systematic SAR exploration has established critical structural determinants for biological activity in this chemotype. The N-methyl group is indispensable for metabolic stability, with demethylated analogs showing rapid hepatic clearance via CYP1A2-mediated oxidation. However, replacing the methyl with fluoroethyl or fluoropropyl groups (as in M4 PAM development) improved potency while maintaining metabolic resistance [9]. The benzonitrile position profoundly influences target engagement: 3-substituted derivatives generally show superior kinase inhibition to 4-substituted isomers, attributed to better vector alignment with hinge region residues in ATP-binding pockets [10].
Ring substitutions enable precise activity modulation: electron-withdrawing groups (e.g., 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile) enhance CNS penetration and receptor binding affinity, while electron-donating groups (e.g., 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzonitrile) favor solubility and oral bioavailability. Recent crystallographic evidence from kinase complexes reveals the nitrile nitrogen forms hydrogen bonds with backbone NH groups (distance: 2.9-3.2 Å), explaining why bioisosteric replacement with alkynes typically reduces potency despite similar steric bulk [9] [10]. These insights establish 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile as a multidimensional scaffold capable of addressing diverse drug discovery challenges through rational structural modification.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7